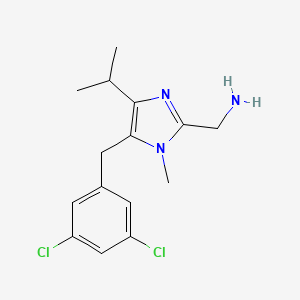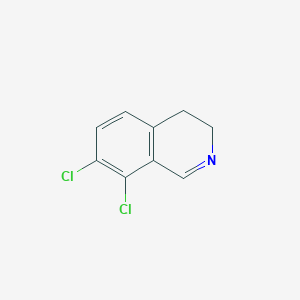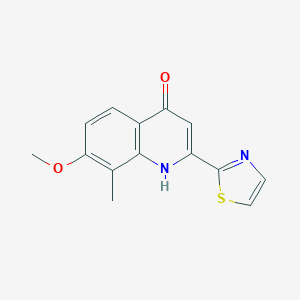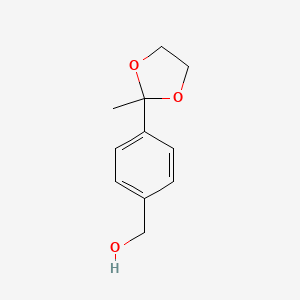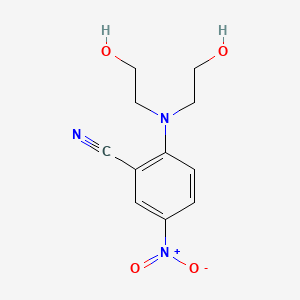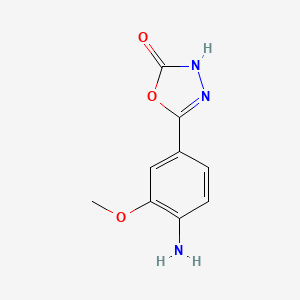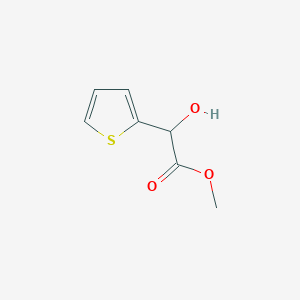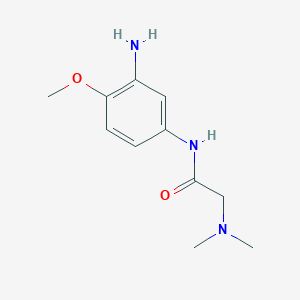
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a dimethylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-amino-4-methoxybenzoic acid.
Amidation: The carboxylic acid group is converted to an amide using dimethylamine under appropriate conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Automation: Employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylacetamide
- N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylpropionamide
Uniqueness
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide is unique due to its specific structural features, such as the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C11H17N3O2/c1-14(2)7-11(15)13-8-4-5-10(16-3)9(12)6-8/h4-6H,7,12H2,1-3H3,(H,13,15) |
InChI Key |
ZGUPIFVZBAAPNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
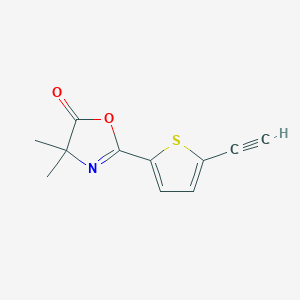
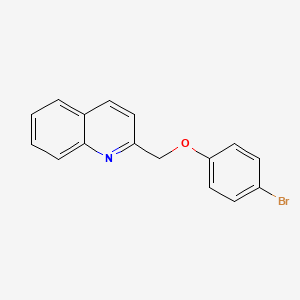
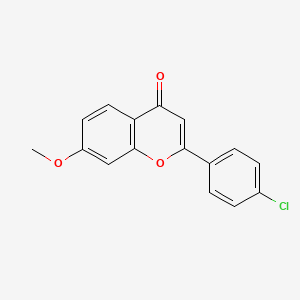
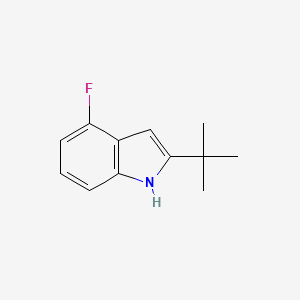
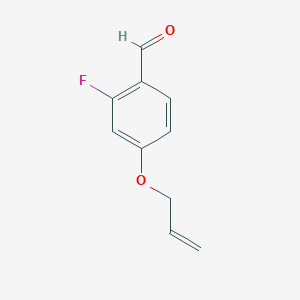
![4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3-one](/img/structure/B8725642.png)
